2-[5-bromo-2-ethoxy-4-[(1-phenylethylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;hydrochloride
Overview
Description
2-[5-bromo-2-ethoxy-4-[(1-phenylethylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenoxy group, an ethoxy group, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-bromo-2-ethoxy-4-[(1-phenylethylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;hydrochloride typically involves multiple steps. The process begins with the bromination of a suitable phenol derivative, followed by the introduction of the ethoxy group through an etherification reaction. The resulting intermediate is then subjected to a Mannich reaction to introduce the amino methyl group. Finally, the acetamide moiety is introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
2-[5-bromo-2-ethoxy-4-[(1-phenylethylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenoxy derivatives.
Scientific Research Applications
2-[5-bromo-2-ethoxy-4-[(1-phenylethylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[5-bromo-2-ethoxy-4-[(1-phenylethylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide hydrochloride
- 2-(5-fluoro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide hydrochloride
Uniqueness
The uniqueness of 2-[5-bromo-2-ethoxy-4-[(1-phenylethylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;hydrochloride lies in its brominated phenoxy group, which can impart distinct chemical and biological properties compared to its chloro and fluoro analogs. This can result in differences in reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-[5-bromo-2-ethoxy-4-[(1-phenylethylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31BrN2O3.ClH/c1-3-32-25-16-23(18-30-20(2)22-12-8-5-9-13-22)24(28)17-26(25)33-19-27(31)29-15-14-21-10-6-4-7-11-21;/h4-13,16-17,20,30H,3,14-15,18-19H2,1-2H3,(H,29,31);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPWZNGQYLOVIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CNC(C)C2=CC=CC=C2)Br)OCC(=O)NCCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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